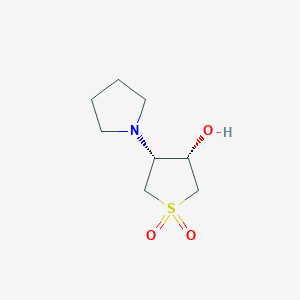

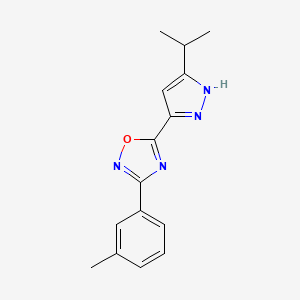

(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol, also known as DPT-L, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

科学的研究の応用

Organocatalysis

(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol is utilized in organocatalysis, particularly in asymmetric Michael addition reactions. These reactions, catalyzed by organocatalysts like compoundⅠ derived from this molecule, achieve good to high yields and excellent enantioselectivities. The interaction between the catalyst and reactants, such as β-nitrostyrene, likely involves hydrogen bonding, crucial for understanding the catalysis mechanism (Cui Yan-fang, 2008).

Synthesis of Pyrrolidines

The molecule plays a significant role in the synthesis of pyrrolidines, particularly in processes like the aza-Payne rearrangement of 2,3-aziridin-1-ols. This rearrangement leads to the formation of epoxy amines, which, upon reaction with ylides, result in bis-anions. These bis-anions undergo ring-closure to yield pyrrolidines with complete stereochemical fidelity, contributing to the synthesis of nitrogen-containing ring systems (J. Schomaker et al., 2007).

Intercalating Nucleic Acids

This compound is used in synthesizing intercalating nucleic acids (INAs). The incorporation of N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides (ODN) as a bulge to form an INA slightly destabilizes the INA-DNA duplex, whereas it strongly destabilizes the INA-RNA duplex. This differential stability is significant in understanding interactions within DNA and RNA duplexes (V. Filichev & E. Pedersen, 2003).

Enantiomerically Pure Pyrrolidin-3-ols

The molecule is integral in synthesizing enantiomerically pure pyrrolidin-3-ols. Through asymmetric 1,3-dipolar cycloaddition reactions, it contributes to creating high diastereomeric ratios in pyrrolidines. These pyrrolidines are valuable chiral building blocks for the synthesis of bioactive pyrrolidines and glycosidase inhibitors (Staffan Karlsson & H. Högberg, 2001).

Conducting Polymers

In the field of materials science, derivatives of this compound are used in synthesizing conducting polymers. For instance, derivatized bis(pyrrol-2-yl) arylenes exhibit low oxidation potentials and form cation radicals under certain conditions. These polymers have applications in electronics due to their stability in the electrically conducting form (G. Sotzing et al., 1996).

特性

IUPAC Name |

(3S,4R)-1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c10-8-6-13(11,12)5-7(8)9-3-1-2-4-9/h7-8,10H,1-6H2/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVQGXRYOLGULJ-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CS(=O)(=O)CC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H]2CS(=O)(=O)C[C@H]2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2587667.png)

![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2587669.png)

![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2587675.png)

![3-(4-Methylsulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2587677.png)

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)

![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2587686.png)

![Ethyl 4-oxo-5-(pentanoylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2587687.png)